molecular formula C9H7ClF2O2 B13061357 2-(6-Chloro-2,3-difluorophenyl)propanoic acid

2-(6-Chloro-2,3-difluorophenyl)propanoic acid

Cat. No.: B13061357
M. Wt: 220.60 g/mol
InChI Key: UKVAKNRXRAZJSJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-2,3-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloro-2,3-difluorobenzene.

    Grignard Reaction: The 6-chloro-2,3-difluorobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.

    Carboxylation: The phenyl magnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2,3-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

2-(6-Chloro-2,3-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-2,3-difluorophenyl)acetic acid
  • 2-(6-Chloro-2,3-difluorophenyl)butanoic acid
  • 2-(6-Chloro-2,3-difluorophenyl)pentanoic acid

Uniqueness

2-(6-Chloro-2,3-difluorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7ClF2O2/c1-4(9(13)14)7-5(10)2-3-6(11)8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

UKVAKNRXRAZJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Cl)C(=O)O

Origin of Product

United States

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